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molecular formula C12H16N2O2 B8604162 Succinimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- CAS No. 3854-03-3

Succinimide, N-(4-(1-pyrrolidinyl)-2-butynyl)-

Cat. No. B8604162
M. Wt: 220.27 g/mol
InChI Key: NWYYNQWZXOOUSH-UHFFFAOYSA-N
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Patent
US04065471

Procedure details

Following the example given in Example 1B, 19.1 g. (0.15 mole) of N-propargylsuccinimide was caused to react with 6.3 g. of paraformaldehyde and 14.2 g. (0.2 mole) of pyrrolidine in 100 ml. of dioxane in the presence of a trace of cuprous chloride. The reaction was refluxed for 5 hrs. and allowed to stand overnight. After filtration of the reaction mixture and removal of the solvent from the filtrate, the residual oil was distilled to give N-[4-(1-pyrrolidinyl)-2-butynyl]-succinimide boiling at 155° C. at 0.04 mm. This product solidified, and after recrystallization from ether, melted at 93.0 to 94.0° C. (corr.).
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:8](=[O:9])[CH2:7][CH2:6][C:5]1=[O:10])[C:2]#[CH:3].[CH2:11]=O.[NH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1>O1CCOCC1>[N:13]1([CH2:11][C:3]#[C:2][CH2:1][N:4]2[C:8](=[O:9])[CH2:7][CH2:6][C:5]2=[O:10])[CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0.15 mol
Type
reactant
Smiles
C(C#C)N1C(CCC1=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0.2 mol
Type
reactant
Smiles
N1CCCC1
Step Four
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react with 6.3 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 5 hrs
Duration
5 h
FILTRATION
Type
FILTRATION
Details
After filtration of the reaction mixture and removal of the solvent from the filtrate
DISTILLATION
Type
DISTILLATION
Details
the residual oil was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCC1)CC#CCN1C(CCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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